molecular formula C14H32BrP B1591787 Phosphonium, tributylethyl-, bromide CAS No. 7392-50-9

Phosphonium, tributylethyl-, bromide

Cat. No. B1591787
CAS RN: 7392-50-9
M. Wt: 311.28 g/mol
InChI Key: XOTZDSWJKMKAMT-UHFFFAOYSA-M
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Description

Phosphonium, tributylethyl-, bromide is a chemical compound with the molecular formula C14H32P.Br . It is used in various laboratory chemical processes.


Synthesis Analysis

Phosphonium compounds can be synthesized by reacting sodium tungstate with tetramethyl- and tetrabutyl-phosphonium bromide in the presence of hydrochloric acid . This reaction affords new phosphonium hexatungstate compounds . Another method involves the reaction of bromination products with triphenyl- and tributylphosphine in diethyl ether .


Molecular Structure Analysis

The molecular structure of phosphonium compounds has been characterized by a combination of FTIR, elemental analyses, and single-crystal X-ray diffraction analyses . The steric effect of the phosphonium cation was investigated and found to cause no significant change on the average bond distances of the hexatungstate anion .


Chemical Reactions Analysis

Phosphonium compounds have been used in various chemical reactions. For instance, they have been used in phosphine-catalysed intermolecular cyclopropanation reactions between benzyl bromides and activated alkenes . They have also been used as catalysts and extractants in S-removal of model oil .


Physical And Chemical Properties Analysis

Phosphonium-based ionic liquids (PILs), such as Phosphonium, tributylethyl-, bromide, have more thermal and chemical stability than other reported ionic liquids . They have been used in various applications due to their good thermal stability, beneficial for high-temperature operation . They also have relatively low viscosities and high conductivities .

Scientific Research Applications

Electrochemical Systems

Tributyl(ethyl)phosphonium bromide: is utilized in electrochemical systems due to its chemical and thermal stability, low viscosity, and high conductivity. It’s particularly valuable in electrolysis solutions because of its wide electrochemical window, making it an excellent candidate for lithium-battery electrolytes .

Catalysis

This compound acts as a powerful catalyst in the synthesis of organic compounds. For instance, it facilitates the preparation of bis(indolyl)methane derivatives from the reaction of indole with aldehyde derivatives, showcasing its potential in enhancing reaction rates and yields .

Extractive Desulfurization

In the field of extractive desulfurization, Tributyl(ethyl)phosphonium bromide serves as an effective catalyst and extractant. It’s used for the removal of sulfur from model oil, indicating its importance in reducing sulfur oxide emissions and preventing air pollution .

Ionic Liquids

As a phosphonium-based ionic liquid, it’s been developed for use in separation processes, including metal ions extraction and gas adsorption. Its properties allow for the dissolution or extraction of biologically relevant compounds and materials, which is crucial for both academic and industrial processes .

Electrochemical Stability

The compound’s electrochemical stability is vital for its application as electrolytes in electrochemistry. Various voltammetric techniques are employed to evaluate its stability, which is essential for the development of new electrochemical devices .

Supercapacitors and Lithium-Ion Batteries

Due to its low combustibility and wide electrochemical window, Tributyl(ethyl)phosphonium bromide is intensively developed as a new electrolytic mediator for supercapacitors and lithium-ion batteries. It supports the electrochemical generation of a stable superoxide ion, which is advantageous for these applications .

Synthesis of Brønsted Acidic Ionic Liquids

It’s reported in the synthesis of Brønsted acidic phosphonium-based ionic liquids, which are used in various chemical processes. These ionic liquids exhibit unique properties that are beneficial for a range of applications .

Battery Applications

For battery applications, the synthesis process of this compound involves quarternization with either alkyl bromide or the corresponding 2-alkoxy-ethyl ether bromide, yielding phosphonium bromides. These are then transformed into imide salts by metathesis with imide salts, demonstrating its versatility in battery technology .

Safety and Hazards

Phosphonium compounds may form combustible dust concentrations in air and are toxic if swallowed . They can cause serious eye irritation and may be toxic to aquatic life with long-lasting effects .

Future Directions

Phosphonium compounds have been intensively developed as new electrolytic mediators for various electrochemical devices such as supercapacitors and lithium-ion batteries . They have also been used in separation processes including metal ions extraction, extractive desulfurization, gas adsorption, and dissolution or extraction of biologically relevant compounds and materials . There is a growing interest in their use in these areas .

properties

IUPAC Name

tributyl(ethyl)phosphanium;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H32P.BrH/c1-5-9-12-15(8-4,13-10-6-2)14-11-7-3;/h5-14H2,1-4H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOTZDSWJKMKAMT-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC[P+](CC)(CCCC)CCCC.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H32BrP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20598772
Record name Tributyl(ethyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

7392-50-9
Record name Phosphonium, tributylethyl-, bromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7392-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tributyl(ethyl)phosphanium bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20598772
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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